molecular formula C15H15NO6 B12150778 4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B12150778
M. Wt: 305.28 g/mol
InChI Key: IBRXEPKZOZXSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one moiety linked to a butanoic acid chain through an acetylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one.

    O-Acylation: The hydroxyl group of 7-hydroxy-2H-chromen-2-one is acylated using acetic anhydride to form 7-acetoxy-2H-chromen-2-one.

    Amidation: The acetoxy group is then reacted with butanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of fluorescent probes and sensors due to its chromophore properties.

Mechanism of Action

The mechanism of action of 4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with various molecular targets:

    Molecular Targets: It can inhibit enzymes such as carbonic anhydrase and monoamine oxidase.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
  • 7-hydroxy-2H-chromen-2-one derivatives

Uniqueness

4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

4-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C15H15NO6/c17-13(16-7-1-2-14(18)19)9-21-11-5-3-10-4-6-15(20)22-12(10)8-11/h3-6,8H,1-2,7,9H2,(H,16,17)(H,18,19)

InChI Key

IBRXEPKZOZXSQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCCCC(=O)O

Origin of Product

United States

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